Tenofovir exalidex

描述

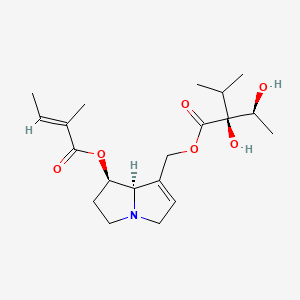

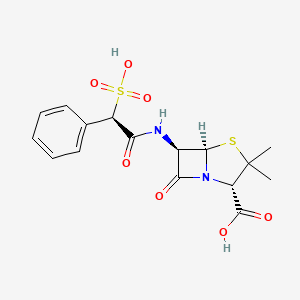

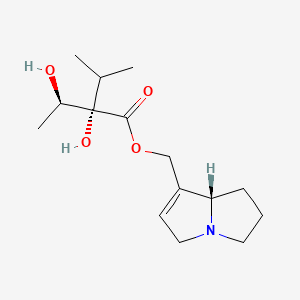

Tenofovir exalidex, also known as TXL™ or CMX157, is a lipid conjugate of the antiviral drug tenofovir . It is designed to mimic lysophosphatidylcholine to take advantage of natural lipid uptake pathways and achieve high intrahepatic concentrations of tenofovir diphosphate (TFV-PP), the active form of the drug . This design aims to reduce the peripheral concentrations of tenofovir associated with kidney and bone toxicities .

Synthesis Analysis

®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2) are key intermediates for the practical synthesis of tenofovir alafenamide fumarate . A chiral synthetic strategy for (S)-2 was efficiently executed capitalizing on a classical Mitsunobu reaction .

Molecular Structure Analysis

The molecular formula of Tenofovir exalidex is C28H52N5O5P . It has an average mass of 569.717 Da and a monoisotopic mass of 569.370605 Da . It has one defined stereocenter .

Chemical Reactions Analysis

Tenofovir exalidex is a prodrug, which means it is metabolized in the body to produce the active drug. The electrochemical behavior of Tenofovir has been studied using square-wave voltammetry .

Physical And Chemical Properties Analysis

Tenofovir exalidex is a solid with a molecular weight of 569.72 . It is soluble in DMSO at 90 mg/mL (ultrasonic) . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

科学研究应用

Treatment of Hepatitis B

- Scientific Field: Virology, specifically Hepatitis B treatment .

- Summary of Application: Tenofovir exalidex (TXL™) is a potent prodrug of the antiviral drug tenofovir, designed to offer equal or better Hepatitis B virus (HBV) viral load reductions at lower doses than commercially available tenofovir prodrugs . It’s being developed for treating chronic HBV .

- Methods of Application: In a Phase 2a trial, multiple ascending oral doses of TXL™ (10, 25, 50, and 100 mg) were evaluated in a proof-of-concept trial involving four cohorts of 12 HBV-infected subjects randomized to receive either TXL™ or Viread® for 28 days .

- Results or Outcomes: Interim data in the proof-of-concept study demonstrated that a 100-mg dose of TXL™ resulted in a mean HBV viral load (Log10 IU/mL, 3.63 + 1.68) compared to the mean viral load from a 300-mg dose of Viread® (Log10 IU/mL, 3.75 + 1.17) after 21 days of treatment .

Potential Treatment for SARS-CoV-2 Infection

- Scientific Field: Virology, specifically SARS-CoV-2 treatment .

- Summary of Application: Tenofovir, including its prodrugs like Tenofovir exalidex, has been hypothesized as effective in COVID-19 treatment . It’s been repurposed for COVID-19 treatment based on previous studies on severe acute respiratory syndrome virus (SARS-CoV) and Middle East respiratory syndrome virus (MERS-CoV) .

- Methods of Application: The application methods for Tenofovir exalidex in the treatment of SARS-CoV-2 infection are still under investigation .

- Results or Outcomes: The outcomes of Tenofovir exalidex’s application in SARS-CoV-2 treatment are still under investigation .

Optimizing Drug Delivery

- Scientific Field: Pharmacokinetics and Drug Delivery .

- Summary of Application: ContraVir is focusing on optimizing drug delivery of TXL™ to improve bioavailability and enhance its pharmacological activity .

- Methods of Application: The specific methods of optimizing drug delivery for TXL™ are not detailed in the available sources .

- Results or Outcomes: The outcomes of this application are still under investigation .

Reducing Renal and Bone Side Effects

- Scientific Field: Pharmacology .

- Summary of Application: TXL™ is a highly potent prodrug of the successful antiviral drug tenofovir. Its novel liver-targeting structure results in decreased circulating levels of tenofovir, lowering systemic exposure and thereby potentially reducing renal and bone side effects .

- Methods of Application: The specific methods of application for reducing renal and bone side effects are not detailed in the available sources .

- Results or Outcomes: The outcomes of this application are still under investigation .

Enhanced Efficacy and Safety

- Scientific Field: Pharmacokinetics and Drug Delivery .

- Summary of Application: TXL™ is being developed with a focus on enhancing efficacy and safety. It aims to increase bioavailability by harnessing lipid uptake mechanisms and enhance target tissue penetration .

- Methods of Application: The specific methods of enhancing efficacy and safety for TXL™ are not detailed in the available sources .

- Results or Outcomes: The outcomes of this application are still under investigation .

Reduction of Incidence of Cirrhosis and Hepatocellular Carcinoma

- Scientific Field: Hepatology .

- Summary of Application: Significant improvements in controlling Hepatitis B virus (HBV) and reduction of the incidence of cirrhosis and hepatocellular carcinoma due to HBV have occurred over the past 2 decades .

- Methods of Application: The specific methods of application for reducing the incidence of cirrhosis and hepatocellular carcinoma are not detailed in the available sources .

- Results or Outcomes: The outcomes of this application are still under investigation .

未来方向

Tenofovir exalidex is under investigation in clinical trials . It is being developed as a potential treatment for chronic hepatitis B virus (HBV) infection . The future treatment of HBV is expected to be a combination of drugs, and Tenofovir exalidex is being positioned to drive down dosing and reduce the overall drug burden in patients .

属性

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTJKHUUZLXJIP-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenofovir exalidex | |

CAS RN |

911208-73-6 | |

| Record name | HDP-Tenofovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir exalidex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TENOFOVIR EXALIDEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)